1-Amino-1-cyclopropylbut-3-en-2-one 1-Amino-1-cyclopropylbut-3-en-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17639205
InChI: InChI=1S/C7H11NO/c1-2-6(9)7(8)5-3-4-5/h2,5,7H,1,3-4,8H2
SMILES:
Molecular Formula: C7H11NO
Molecular Weight: 125.17 g/mol

1-Amino-1-cyclopropylbut-3-en-2-one

CAS No.:

Cat. No.: VC17639205

Molecular Formula: C7H11NO

Molecular Weight: 125.17 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-1-cyclopropylbut-3-en-2-one -

Specification

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
IUPAC Name 1-amino-1-cyclopropylbut-3-en-2-one
Standard InChI InChI=1S/C7H11NO/c1-2-6(9)7(8)5-3-4-5/h2,5,7H,1,3-4,8H2
Standard InChI Key IIUUKQXRXURDAK-UHFFFAOYSA-N
Canonical SMILES C=CC(=O)C(C1CC1)N

Introduction

Molecular and Structural Characteristics

1-Amino-1-cyclopropylbut-3-en-2-one (molecular formula: C₇H₁₁NO, molecular weight: 125.17 g/mol) features a cyclopropane ring fused to a butenone backbone substituted with an amino group at the C-1 position. The presence of both an alkene (C=C) and a ketone (C=O) group creates a conjugated system that may influence its electronic properties and reactivity. The cyclopropane ring introduces significant ring strain, which often enhances reactivity in synthetic applications .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₇H₁₁NO
Molecular Weight125.17 g/mol
IUPAC Name1-amino-1-cyclopropylbut-3-en-2-one
Functional GroupsCyclopropane, α,β-unsaturated ketone, primary amine
Canonical SMILESC=CC(=O)C(C1CC1)N

The compound’s stereoelectronic profile is defined by the cyclopropane’s bent bonds and the conjugation between the alkene and ketone groups. This conjugation may facilitate nucleophilic additions at the β-carbon or cycloaddition reactions, though experimental data remain sparse.

Synthetic Strategies and Challenges

While no explicit synthesis of 1-amino-1-cyclopropylbut-3-en-2-one is documented, analogous compounds provide viable routes. For example, 1-amino-1-cyclopropylbut-3-yn-2-one (an alkyne analog) is synthesized via hydrocarbonylation cyclization and nitro reduction . Adapting these methods for the alkene variant would require substituting alkyne precursors with alkene equivalents.

Hydrocarbonylation Cyclization

A patent describing the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC) outlines a process using nitroacetic acid esters and 1,2-dihaloethanes . For 1-amino-1-cyclopropylbut-3-en-2-one, a similar approach could employ:

  • Nitroalkene Formation: Reacting nitroacetic acid ethyl ester with a 1,3-diene under palladium catalysis to form a nitroalkene intermediate.

  • Cyclopropanation: Using a Simmons-Smith reaction or transition-metal-mediated cyclopropanation to install the cyclopropane ring.

  • Nitro Reduction: Reducing the nitro group to an amine using hydrogenation or tin(II) chloride .

Alternative Routes

  • Michael Addition: A cyclopropane-containing enamine could undergo a Michael addition to an α,β-unsaturated ketone, followed by oxidation.

  • Ring-Opening Reactions: Strain-driven ring-opening of norbornene derivatives with amine nucleophiles might yield cyclopropane-functionalized ketones.

Challenges include managing the stability of the α,β-unsaturated ketone during synthesis and avoiding polymerization side reactions.

Comparative Analysis with Analogous Compounds

1-Amino-1-cyclopropylbut-3-en-2-one differs from its alkyne counterpart (1-amino-1-cyclopropylbut-3-yn-2-one) primarily in the hybridization of the carbon-carbon bond (sp² vs. sp). This difference significantly impacts their chemical behavior:

Table 2: Comparison of Enone and Ynone Analogs

Property1-Amino-1-cyclopropylbut-3-en-2-one1-Amino-1-cyclopropylbut-3-yn-2-one
Molecular FormulaC₇H₁₁NOC₇H₉NO
Molecular Weight125.17 g/mol123.15 g/mol
Hybridization at C-3/C-4sp² (alkene)sp (alkyne)
Bond Length (C-C)~1.34 Å~1.20 Å
ReactivityElectrophilic addition at β-carbonAlkyne-specific reactions (e.g., cycloadditions)

The alkene’s lower bond order compared to the alkyne results in reduced electron-withdrawing effects, potentially making the enone less reactive toward nucleophiles but more stable under acidic conditions .

Future Research Directions

  • Synthetic Optimization: Developing enantioselective routes to access chiral cyclopropane derivatives.

  • Biological Screening: Evaluating antimicrobial, anticancer, or plant-growth-modulating properties.

  • Computational Studies: Density functional theory (DFT) calculations to predict reactivity and guide synthetic design.

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